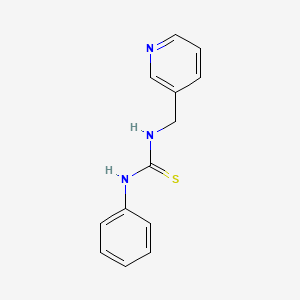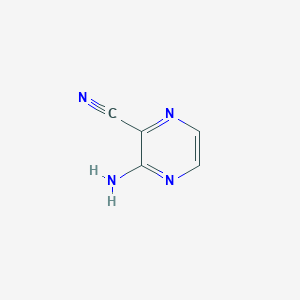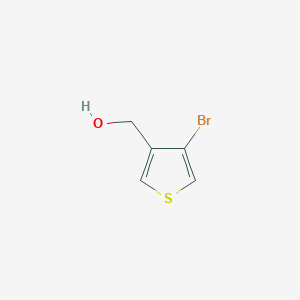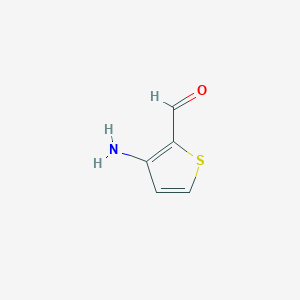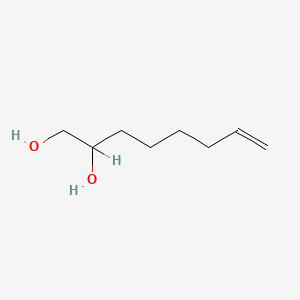
7-Octene-1,2-diol
描述
7-Octene-1,2-diol is an organic compound with the molecular formula C8H16O2. It is characterized by the presence of a double bond (C=C) and two hydroxyl groups (OH) attached to the first and second carbon atoms of the octene chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: 7-Octene-1,2-diol is typically synthesized through the epoxidation of 7-octene followed by hydrolysis of the resulting epoxide. The epoxidation can be carried out using oxidizing agents such as hydrogen peroxide or benzoyl peroxide. The reaction is usually conducted under mild conditions, such as at room temperature or slightly higher .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Types of Reactions:
Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are a class of organic compounds with various applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, benzoyl peroxide.
Acids for Esterification: Carboxylic acids such as acetic acid.
Major Products Formed:
Oxidation Products: Vicinal diols.
Esterification Products: Esters.
科学研究应用
7-Octene-1,2-diol is utilized in various scientific research fields due to its unique chemical properties:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Assays: Its reactivity with radicals makes it useful in radical fingerprint analysis.
Industrial Applications: It is used as an analytical reagent and in the production of polymers and other macromolecules.
作用机制
The mechanism of action of 7-Octene-1,2-diol involves its reactivity with various chemical species. The double bond and hydroxyl groups allow it to participate in a range of chemical reactions, including oxidation and esterification. These reactions can lead to the formation of new compounds with different chemical properties, which can be utilized in various applications.
相似化合物的比较
1,2-Octanediol: Similar in structure but lacks the double bond.
3,4-Dihydroxy-1-butene: Contains a double bond and two hydroxyl groups but has a shorter carbon chain.
4-Penten-1-ol: Contains a double bond and a hydroxyl group but differs in the position of the hydroxyl group.
Uniqueness of 7-Octene-1,2-diol: this compound is unique due to the presence of both a double bond and two hydroxyl groups on adjacent carbon atoms. This combination of functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
属性
IUPAC Name |
oct-7-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h2,8-10H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGHWJFURBQKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006437 | |
| Record name | Oct-7-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85866-02-0 | |
| Record name | 7-Octene-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85866-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oct-7-ene-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085866020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oct-7-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-7-ene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 7-Octene-1,2-diol be used to modify the properties of polymers?
A1: Research has shown that this compound can be incorporated as a side chain into poly(butylene succinate) (PBS) during its synthesis. [] This incorporation leads to several modifications in the polymer's properties:
- Decreased glass-transition temperature (Tg): The presence of this compound disrupts the polymer chain packing, leading to a decrease in Tg. This effect is most pronounced at a specific branching density (0.03 mol of branching units per mole of structural units). []
- Influence on melting temperature (Tm): Compared to ethyl side branches, this compound side chains cause a more significant decrease in Tm. This effect is comparable to that observed with n-octyl branches. []
- Potential for further modification: The presence of double bonds in the this compound side chains allows for further modification through reactions like epoxidation. This epoxidation can further impact the thermal properties and biodegradability of the resulting polymer. []
Q2: Can this compound be utilized in the development of novel stationary phases for High Performance Liquid Chromatography (HPLC)?
A2: Yes, this compound has been successfully employed in the synthesis of diol-bonded stationary phases for HPLC. [] The process involves reacting the compound with silica hydride, creating a diol-functionalized surface. This type of stationary phase demonstrates unique separation characteristics in both normal phase and reverse phase HPLC modes. []
Q3: What are the analytical techniques used to characterize this compound-modified materials?
A3: Several analytical techniques are employed to characterize materials modified with this compound, including:
- Electron Spectroscopy for Chemical Analysis (ESCA): This technique can detect the presence of residual catalysts, like platinum, which might remain after the synthesis of diol-bonded stationary phases. The presence of such catalysts can impact the chromatographic performance and needs to be carefully monitored. []
- Differential Scanning Calorimetry (DSC): This technique is crucial for studying the thermal properties of polymers modified with this compound. It allows researchers to determine the glass transition temperature (Tg) and melting temperature (Tm) of the modified polymers, providing insights into the impact of this compound on the polymer's behavior. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



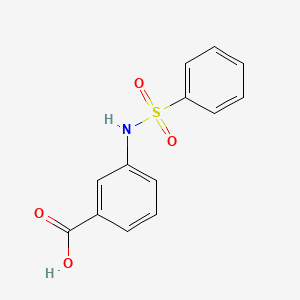
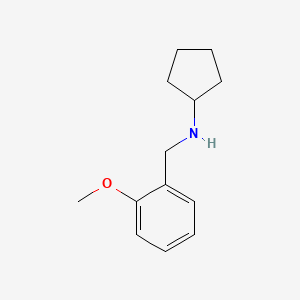
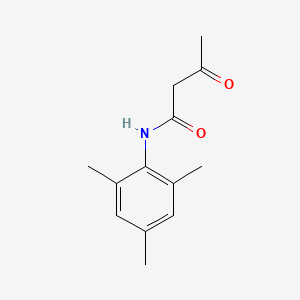

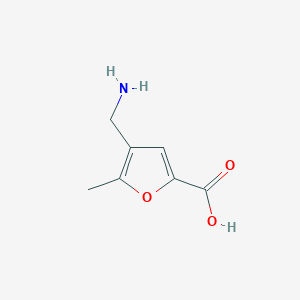


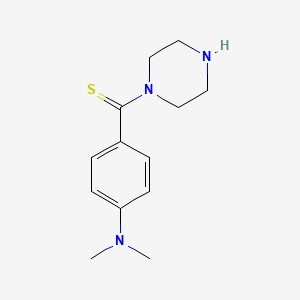
![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)
